N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c1-8-5-11-12(15-7-16-13(11)18-8)17-10-4-2-3-9(14)6-10/h2-7H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSXFFNTKFWBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Aminothiophene Synthesis
The 2-aminothiophene intermediate (I ) is synthesized via a one-pot Gewald reaction, combining ethyl acetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1 equivalent) in dimethylformamide (DMF) with morpholine as a base.
Reaction Conditions :
- Temperature : 50–60°C
- Time : 12–18 hours
- Workup : Precipitation on ice-water, filtration, and drying.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Purity (HPLC) | >95% |
This step produces 2-amino-4,5-dimethylthiophene-3-carboxamide , confirmed by $$ ^1H $$-NMR (δ 2.21 ppm, singlet, -CH$$ _3 $$).
Cyclocondensation to Thieno[2,3-d]Pyrimidin-4-One
The 2-aminothiophene intermediate reacts with aldehydes under acidic conditions to form the pyrimidine ring. For 6-methyl substitution , formaldehyde or paraformaldehyde is used.
Procedure :
- Reactants : 2-aminothiophene (I ), formaldehyde (1.2 equivalents).
- Catalyst : Concentrated HCl (2–3 drops).
- Solvent : Dry DMF.
- Conditions : Reflux at 120°C for 6 hours.
Outcome :
Analytical Validation :
Chlorination at the 4-Position
The 4-keto group of II is replaced with chlorine using phosphorus oxychloride (POCl$$ _3 $$) under reflux.
Optimized Protocol :
- Molar Ratio : 1:18.9 (pyrimidinone:POCl$$ _3 $$).
- Temperature : 0°C (initial), then reflux at 110°C.
- Time : 4–12 hours.
Workup :
- Quenching on ice-water.
- Neutralization with aqueous ammonia.
- Extraction with ethyl acetate.
Results :
| Parameter | Value |
|---|---|
| Yield | 60–80% |
| Purity | 90–98% |
Critical Note : The 4-chloro derivative (III ) is moisture-sensitive and used immediately in the next step.
Nucleophilic Substitution with 3-Chloroaniline
The final step involves displacing chlorine with 3-chloroaniline in a polar aprotic solvent.
Procedure :
- Reactants : 4-chloro-6-methylthieno[2,3-d]pyrimidine (III ), 3-chloroaniline (1.1 equivalents).
- Base : Triethylamine (TEA, 2 equivalents).
- Solvent : Ethanol-isopropanol (1:1).
- Conditions : 80°C for 8–12 hours.
Purification :
- Flash chromatography (ethyl acetate/hexane, 1:3).
- Recrystallization from ethanol.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 50–65% |
| Purity (HPLC) | >99% |
Spectroscopic Confirmation :
- LC-MS : m/z 275.75 [M+H]$$ ^+ $$.
- $$ ^1H $$-NMR (CDCl$$ _3 $$): δ 7.35–7.45 ppm (m, 4H, Ar-H), δ 2.50 ppm (s, 3H, -CH$$ _3 $$).
Comparative Analysis of Methodologies
Alternative Routes Explored
Yield Optimization Challenges
- Chlorination Step : Excess POCl$$ _3 $$ (≥15 equivalents) is critical for complete conversion.
- Amine Coupling : Electron-withdrawing -Cl on aniline reduces nucleophilicity, necessitating higher temperatures.
Analytical and Characterization Data
Spectral Highlights
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the thieno ring, resulting in the formation of amines or dihydrothieno derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Grignard reagents for nucleophilic substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Dihydrothieno Derivatives: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine Derivatives: Exhibiting similar biological activities, particularly in anticancer research.
Thieno[3,2-d]pyrimidine Derivatives: Also studied for their potential therapeutic applications.
Uniqueness
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development.
Biological Activity
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H8ClN3S
- Molecular Weight : 276.75 g/mol
- CAS Number : 711220
The compound features a thienopyrimidine core structure, which is known for its biological relevance in various therapeutic areas.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation and inflammation, leading to modulation of cellular processes such as apoptosis.
- Antimicrobial Activity : The compound displays antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
- Anticancer Properties : It has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Activity Type | Details |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Cytotoxic effects observed in MDA-MB-231 and MCF-7 cells |
| Anti-inflammatory | Inhibits pathways associated with inflammation |
| Selectivity | Higher selectivity towards cancer cells compared to normal cells |
Case Studies and Research Findings
-
Cytotoxicity Studies :
- In vitro studies on the MDA-MB-435 breast cancer cell line demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 13.42 μg/mL (0.045 μM) .
- Further testing on MCF-7 cells revealed an IC50 of 52.56 μg/mL (0.16 μM), indicating a promising anti-tumor effect .
- Mechanistic Insights :
- Safety Profile :
Q & A
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-chloro-6-methylthieno[2,3-d]pyrimidine and 3-chloroaniline derivatives. Key steps include:
- Reacting 4-chloro intermediates with substituted anilines under reflux conditions (e.g., ethanol or THF at 70–80°C).
- Purification via preparatory HPLC or column chromatography, often using gradients of MeCN/H2O with NH3 modifiers to improve yield (56–90%) .
- Characterization by H/C NMR and mass spectrometry (MS) to confirm molecular weight and structural integrity .
Q. How is this compound characterized to confirm structural identity and purity?
- NMR Spectroscopy : H NMR signals for the thieno[2,3-d]pyrimidine core appear at δ 8.70 (s, 1H, pyrimidine H), δ 7.30–7.65 (m, aromatic H), and δ 2.48 (s, 3H, CH3). C NMR confirms carbon environments, including the thiophene (δ 120–140 ppm) and pyrimidine (δ 150–160 ppm) moieties .
- Mass Spectrometry : ESI+ MS shows [M+H]+ peaks matching theoretical molecular weights (e.g., m/z 368.1 for a related analog) .
- UPLC/Purity Analysis : Retention times (e.g., 4.93 min) and >98% purity are standard benchmarks .
Q. What solvents and reaction conditions are critical for its stability during synthesis?
- Solvents : Ethanol/water mixtures or anhydrous THF are preferred for SNAr reactions to minimize hydrolysis of the chloro intermediate .
- Temperature : Reactions are typically conducted at 70–80°C to balance reactivity and avoid decomposition .
- Acid/Base Modifiers : NH3 or Et3N is used to scavenge HCl generated during substitution, improving yield .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?
- 3-Chlorophenyl vs. Other Substitutents : The 3-chloro group enhances target binding affinity compared to 4-fluoro or nitro analogs, as shown in kinase inhibition assays (e.g., EGFR/HER2 IC50 improvements) .
- Methyl Group on Thieno Ring : The 6-methyl group increases lipophilicity, improving membrane permeability but potentially reducing solubility .
- SAR Studies : Systematic substitution at the 4-position of the pyrimidine ring (e.g., sulfonyl or methylsulfonyl groups) modulates selectivity for kinase targets .
Q. How can contradictory bioactivity data across assays be resolved?
- Assay Conditions : Variability in cell lines (e.g., HCT-116 vs. HeLa) or ATP concentrations in kinase assays may explain discrepancies. Standardize ATP levels at 1–10 µM for comparability .
- Solubility Limitations : Use DMSO concentrations <0.1% to avoid artifacts. Confirm solubility via dynamic light scattering (DLS) .
- Metabolic Interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess stability .
Q. What strategies improve solubility and formulation for in vivo studies?
- Prodrug Design : Introduce phosphate or PEGylated groups at the 4-amine position to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability, as demonstrated for related thienopyrimidines .
- Co-Solvents : Use Cremophor EL/PBS (1:1) for intraperitoneal administration .
Q. How does this compound achieve selectivity for kinase targets (e.g., EGFR vs. HER2)?
- Binding Pocket Analysis : The 3-chlorophenyl group occupies a hydrophobic cleft in EGFR’s ATP-binding site, while the thieno ring avoids steric clashes with HER2-specific residues .
- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict ΔG values of −9.2 kcal/mol for EGFR vs. −7.8 kcal/mol for HER2 .
Q. What are the primary metabolic pathways and degradation products?
- In Vitro Metabolism : Liver microsome studies reveal CYP3A4-mediated oxidation of the methyl group to a carboxylic acid derivative .
- Degradation in Acidic Conditions : The thieno ring undergoes hydrolysis at pH <3, forming a thiourea byproduct .
Q. How can computational modeling guide the design of analogs with improved CNS penetration?
- BBB Permeability Predictors : Use SwissADME to optimize logP (target 2–3) and polar surface area (<90 Ų). Introduction of a trifluoromethyl group improves penetration, as seen in MTK458 .
- P-gp Efflux Inhibition : Methylation at the 4-amine reduces P-gp recognition, increasing brain-to-plasma ratios in rodent models .
Q. What in vivo models are most relevant for evaluating therapeutic potential?
- Xenograft Models : Use EGFR-driven NSCLC (NCI-H1975) xenografts in nude mice, dosing at 10–25 mg/kg/day via oral gavage .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .
Data Reproducibility and Validation
Q. How can researchers ensure reproducibility in biological assays?
- Standardized Protocols : Follow NIH guidelines for cell culture (e.g., ATCC authentication, mycoplasma testing) .
- Positive Controls : Include reference inhibitors (e.g., gefitinib for EGFR) in each assay plate .
- Data Sharing : Publish raw NMR/MS spectra in repositories like Zenodo for independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
